4-bromo-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole
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Description
4-bromo-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Synthesis and Green Chemistry : A study by Jin et al. (2004) outlines a clean one-pot synthesis method for tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media. This method offers neutral conditions, high yields, and a simple work-up procedure, highlighting the compound's role in green chemistry initiatives (Jin, Wang, Wang, Zhang, & Li, 2004).
Chemical Synthesis Techniques : Cecchi and Filacchioni (1983) describe the synthesis of 5H-Pyrazolo(5,1-C)(1,4)benzodiazepine, showcasing the compound's utility in complex chemical synthesis processes (Cecchi & Filacchioni, 1983).
Catalysis and Organic Reactions : Devi and Bhuyan (2004) demonstrate the use of sodium bromide in catalyzing a three-component cyclocondensation to synthesize tetrahydrobenzo[b]pyrans under microwave irradiation, highlighting the compound's role in catalytic processes (Devi & Bhuyan, 2004).
Antibacterial Applications and DNA Photocleavage : Sharma et al. (2020) explore the synthesis of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles and their antibacterial potential and DNA photocleavage ability, indicating potential biomedical applications (Sharma, Vinit, Sakshi, Bawa, Kumar, Singh, Kataria, Singh, & Kumar, 2020).
properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c1-7-11(13)8(2)15(14-7)12(17)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOPPBUWOFCTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669530 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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